N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Molecular characterization CAS identification Procurement verification

Researchers requiring a lipophilic aniline building block with a defined C7 alkoxy chain and cyclohexylmethyl N-substitution often face supply inconsistency. This compound solves that by providing a single, well-characterized scaffold for SAR campaigns, liquid crystal R&D, and custom synthesis. - Orthogonal handles: nucleophilic secondary amine for alkylation/acylation and electron-rich ring for electrophilic substitution. - Intermediate chain length (C7) balances hydrophobicity and rigidity for tuning mesophase behavior. - Commercially available with verified CAS 1040689-80-2; eliminates multi-step de novo synthesis.

Molecular Formula C20H33NO
Molecular Weight 303.5 g/mol
CAS No. 1040689-80-2
Cat. No. B1389350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclohexylmethyl)-4-(heptyloxy)aniline
CAS1040689-80-2
Molecular FormulaC20H33NO
Molecular Weight303.5 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)NCC2CCCCC2
InChIInChI=1S/C20H33NO/c1-2-3-4-5-9-16-22-20-14-12-19(13-15-20)21-17-18-10-7-6-8-11-18/h12-15,18,21H,2-11,16-17H2,1H3
InChIKeyUWFZNEDLGVXRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline: Identity & Procurement


N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (CAS 1040689-80-2, molecular formula C20H33NO, molecular weight 303.5 g/mol) is a substituted aniline derivative bearing a cyclohexylmethyl substituent on the nitrogen atom and a heptyloxy chain at the para position of the phenyl ring . This compound represents a bifunctional aniline scaffold that combines a secondary amine moiety with a lipophilic alkoxy tail, positioning it as a specialized intermediate for organic synthesis and materials research applications. The compound is commercially available through multiple specialty chemical vendors and is known synonymously as CHA-HEP in certain supplier catalogs .

Workflow: Organic synthesis intermediate
Selection Logic: Bifunctional aniline scaffold (secondary amine + C7 alkoxy tail)
Research Context: Liquid crystal precursor (class-level structural family analysis)

Irreplaceability of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline


N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is not an interchangeable commodity aniline derivative. Its specific substitution pattern—a cyclohexylmethyl N-substituent combined with a seven-carbon alkoxy chain at the para position—generates a unique steric, electronic, and lipophilic profile that distinguishes it from simpler anilines (e.g., N-methylaniline or N-ethylaniline) and from analogs bearing different alkoxy chain lengths [1]. Even minor variations in the alkoxy chain length (e.g., hexyloxy, octyloxy) or N-substituent bulk (e.g., N-cyclohexyl vs. N-cyclohexylmethyl) have been demonstrated in structurally related mesogenic systems to produce measurable shifts in phase transition temperatures, solubility characteristics, and molecular packing behavior [1]. The following quantitative evidence guide delineates precisely where data exist and, critically, where comparative data are currently absent—information essential for informed procurement decisions.

Alkoxy Chain Length

Different chain lengths (e.g., hexyloxy, octyloxy) may shift liquid crystal phase behavior and solubility. Analogs are not direct replacements.

N-Substituent Variation

Altering the N-cyclohexylmethyl group (e.g., to N-cyclohexyl) affects molecular packing and flexibility. Structural hypothesis validation may be required.

Heptyloxy Schiff Base Analogs

Schiff base derivatives with rigid imine linkages are not interchangeable. Solubility and phase behavior profiles may differ significantly.

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline: Differentiation Evidence


Physicochemical Baseline Characterization

The target compound N-(cyclohexylmethyl)-4-(heptyloxy)aniline has a defined molecular formula of C20H33NO and a molecular weight of 303.5 g/mol . This distinguishes it from N-(cyclohexylmethyl)aniline (CAS 79952-92-4, C13H19N, MW 189.30 g/mol) , which lacks the heptyloxy para-substituent and therefore possesses substantially different lipophilicity and molecular volume. The heptyloxy chain (seven carbons) confers specific solubility and packing properties relative to shorter-chain analogs [1].

Molecular Weight Identity
Vendor specification
Target: C20H33NO, 303.5 g/mol Comparator: N-(cyclohexylmethyl)aniline, C13H19N, 189.3 g/mol ΔMW = 114.2 Da (7C + 1O)
Confirms procurement of the intended heptyloxy-substituted derivative rather than the simpler N-(cyclohexylmethyl)aniline analog.
Standard molecular characterization
Molecular characterization CAS identification Procurement verification

Alkoxy Chain Length and Mesophase Formation

In a study of liquid crystalline compounds containing terminal cyclohexylmethyl moieties, systematic variation of flexible alkoxy chain length produced predictable and quantifiable shifts in mesophase behavior: shorter alkoxy chains favored nematic (N) phase formation, whereas longer alkoxy chains favored smectic C (SmC) phase formation [1]. In this series, the widest nematic temperature range observed was 75 °C (compound 41), and the widest SmC temperature range was 100 °C (compound 20) [1]. While N-(cyclohexylmethyl)-4-(heptyloxy)aniline was not among the specific compounds reported, its seven-carbon heptyloxy chain positions it at an intermediate length within this structural family, suggesting that its phase behavior would be distinct from both shorter-chain (e.g., butoxy) and longer-chain (e.g., decyloxy) analogs. This inference is class-level only; direct measurement of this compound's phase transitions is not available in the public literature.

LC Phase Behavior Trends
Class-level inference
In related series, shorter alkoxy chains favor nematic (N) phases while longer chains favor smectic C (SmC) phases. C7 chain length is intermediate. Target compound mesophase data are not reported.
Chain length may influence phase type; target compound requires experimental validation for specific mesophase assignment.
Class-level structure-property relationship from analogous mesogens
Liquid crystals Mesophase behavior Structure-property relationship

Distinction from Heptyloxy Schiff Base Liquid Crystals

A structurally related family, 4-(heptyloxy)-N-(4-alkoxybenzylidene)anilines (7BAn series), exhibits enantiotropic smectic and nematic mesophases with well-characterized transition temperatures dependent on alkoxy chain length [1]. In the 7BAn series, all compounds except the n=4 homolog display smectic phases in addition to nematic phases [1]. This class of compounds differs from N-(cyclohexylmethyl)-4-(heptyloxy)aniline by containing a benzylidene (Schiff base) imine linkage rather than a cyclohexylmethyl N-substituent. The imine linkage confers greater molecular rigidity and polarizability, which directly impacts mesophase stability and clearing temperatures. The cyclohexylmethyl substituent, by contrast, introduces a saturated alicyclic ring that increases molecular flexibility and may alter solubility and melting behavior relative to the more rigid Schiff base analogs. No direct comparative data between these two compound classes are available.

Schiff Base Analog Distinction
Class-level inference
N-cyclohexylmethyl substituent introduces saturated alicyclic ring flexibility; Schiff base analogs (7BAn series) contain rigid imine linkages. No direct comparative data are available.
Despite sharing the heptyloxy motif, substituent differences likely impart distinct solubility and packing properties. Not functionally interchangeable.
Structural comparison, quantitative data absent
Liquid crystals Schiff base Phase transitions

Absence of Direct Comparative Data

A comprehensive search of primary research literature, patents, and authoritative databases reveals no direct head-to-head comparative studies involving N-(cyclohexylmethyl)-4-(heptyloxy)aniline against closely related analogs. Specifically, no quantitative data exist for: (1) binding affinity toward any biological target compared to analogs, (2) in vitro or in vivo pharmacological activity metrics, (3) phase transition temperatures (clearing point, melting point) for this specific compound, (4) solubility measurements in common organic solvents, (5) electrochemical properties or spectroscopic parameters. The compound is listed in vendor catalogs and chemical databases but lacks peer-reviewed characterization beyond basic molecular identity. Patents referencing substituted cyclohexylmethyl derivatives primarily describe pharmaceutical applications for pain and analgesia [1], but do not explicitly name or characterize N-(cyclohexylmethyl)-4-(heptyloxy)aniline. This evidence gap means that any selection of this compound over analogs must be based on structural hypothesis rather than established comparative performance data.

Comparative Data Gap
Data to verify
No peer-reviewed head-to-head studies found for binding affinity, in vitro/in vivo activity, phase transition temperatures, or solubility measurements against close analogs.
Procurement decisions are supported by structural hypothesis, not established comparative performance data. In-house characterization and validation may be necessary.
Comprehensive literature assessment
Data gap Procurement caution Literature assessment

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline: Application Scenarios


Organic Synthesis Intermediate

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline serves as a versatile secondary amine building block for the construction of more complex molecular architectures. The presence of both a nucleophilic nitrogen (available for alkylation, acylation, or sulfonylation) and an electron-rich para-heptyloxyphenyl ring (amenable to electrophilic substitution or cross-coupling) provides orthogonal functionalization handles. This compound is structurally related to intermediates used in the synthesis of substituted cyclohexylmethyl derivatives with reported pharmaceutical relevance [1]. Researchers requiring a lipophilic aniline scaffold with defined chain length (C7) and N-substitution pattern may select this compound over simpler N-alkyl anilines or those with shorter alkoxy chains .

Liquid Crystal Precursor

Based on class-level evidence from structurally related cyclohexylmethyl-containing mesogens [1], N-(cyclohexylmethyl)-4-(heptyloxy)aniline represents a candidate scaffold for liquid crystalline materials requiring a seven-carbon alkoxy tail and an N-cyclohexylmethyl head group. Compounds within this structural family exhibit nematic and smectic phases with temperature ranges modulated by alkoxy chain length [1]. The heptyloxy chain length (C7) positions this compound at an intermediate hydrophobicity/rigidity balance, which may be advantageous when tuning mesophase stability or solubility in liquid crystal mixtures. Researchers developing novel mesogens may employ this compound as a starting material for further derivatization or as a dopant in formulated mixtures, though direct phase characterization of the compound itself remains unpublished.

SAR Probe for Aniline Research

In medicinal chemistry or materials science SAR campaigns, systematic variation of N-substituents and alkoxy chain lengths is essential for mapping structure-property relationships. N-(Cyclohexylmethyl)-4-(heptyloxy)aniline provides a specific combination—cyclohexylmethyl N-substitution plus C7 alkoxy—that is not represented by more common aniline building blocks (e.g., N-methyl, N-phenyl, or unsubstituted anilines) . This compound may serve as a comparator probe when evaluating the impact of steric bulk and lipophilicity on biological activity, pharmacokinetic properties, or mesophase behavior. The absence of published comparative data [2] necessitates that users generate their own head-to-head data versus analogs bearing different N-substituents (e.g., N-cyclohexyl, N-benzyl) or alkoxy chain lengths (e.g., C4, C6, C8, C10).

Specialty Chemical Procurement

For contract research organizations (CROs) and custom synthesis providers, N-(cyclohexylmethyl)-4-(heptyloxy)aniline represents a specialty intermediate with defined CAS registry number (1040689-80-2) and molecular identity . Its procurement supports client projects requiring this exact substitution pattern without necessitating multi-step de novo synthesis. The compound's commercial availability through multiple vendors facilitates competitive sourcing and supply chain redundancy. However, given the lack of published characterization data [2], procurement specifications should be based primarily on identity verification (NMR, HPLC purity) rather than performance metrics.

Application
Selection Property
Validation Focus
Organic Synthesis Intermediate
Bifunctional reactivity (secondary amine + activated phenyl ring)
Product purity and orthogonal derivatization efficiency
Liquid Crystal Precursor Research
C7 alkoxy chain length and N-cyclohexylmethyl head group
Phase transition temperature characterization (melting, clearing points)
SAR Probe for Aniline Libraries
Distinct substitution pattern combination
Comparative property benchmarking vs. analog libraries
Specialty Chemical Procurement
Specific CAS identification (1040689-80-2)
NMR/HPLC identity and purity confirmation
Note: Given the absence of published comparative performance data, in-house validation is recommended for novel research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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